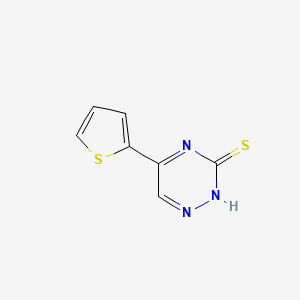

5-(2-噻吩基)-1,3,5-三嗪-3-硫醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

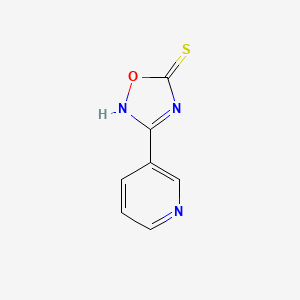

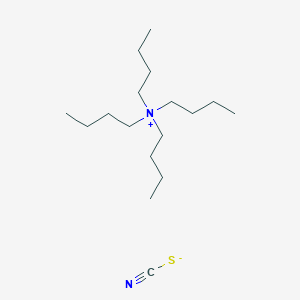

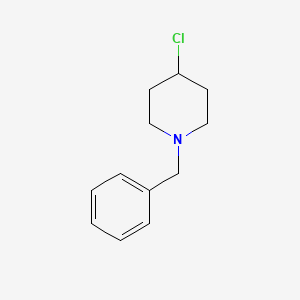

A series of 5,6-bisaryl-1,2,4-triazine-3-thiol derivatives were synthesized through microwave-promoted chemistry by condensation of the aromatic 1,2-diketones and thiosemicarbazide in a mixed green solvent . Subsequently, S-alkylation of 1,2,4-triazine-3-thiols afforded S-substituted derivatives .Molecular Structure Analysis

The molecular formula of as-Triazine-3-thiol, 5-(2-thienyl)- is C7H4N3S2 . It is a heterocyclic compound that contains a triazine ring, which is a six-membered ring with three nitrogen atoms and three carbon atoms .Chemical Reactions Analysis

The triazines undergo a variety of organic transformations, including electrophilic addition, coupling, nucleophilic displacement, and intramolecular cyclization . In the synthesis of 5,6-bisaryl-1,2,4-triazine-3-thiol derivatives, the condensation of aromatic 1,2-diketones and thiosemicarbazide was followed by S-alkylation of 1,2,4-triazine-3-thiols .Physical and Chemical Properties Analysis

As-Triazine-3-thiol, 5-(2-thienyl)- is a heterocyclic compound with unique physical and chemical properties. It has a high thermal stability and a molecular weight of 195.3 g/mol.科学研究应用

抗癌活性

三嗪衍生物因其作为抗癌剂的潜力而被广泛研究。特别是s-三嗪核心,因其具有选择性靶向癌细胞,同时最大程度地减少对正常细胞的细胞毒性的能力而闻名。通过修饰三嗪结构并引入新的取代基,研究人员可以获得对细胞增殖等过程具有广泛抑制活性的化合物。 一些s-三嗪衍生物甚至被发现能诱导癌细胞凋亡 .

酶抑制

抑制参与肿瘤发生的酶是三嗪衍生物的另一个重要应用。这些化合物可以被设计为干扰对癌细胞的存活和增殖至关重要的特定酶。 这种靶向方法可以导致开发出具有更高选择性和更低副作用的新型化疗药物 .

抗菌特性

s-三嗪化合物表现出广泛的生物学特性,包括抗菌活性。它们已被用作杀菌剂、杀真菌剂和抗病毒剂。 三嗪核心的能力使其能够与生物系统中的各种酶和受体结合,使其成为开发新型抗菌药物的多功能成分 .

农业应用

在农业中,三嗪衍生物因其抑制植物光合作用的能力而用作除草剂。这种特性在控制杂草和其他不良植被的生长中特别有用。 三嗪核心的结构允许创建少量有效且降低环境影响的化合物 .

材料科学

三嗪基化合物在材料科学中也很有价值,特别是作为阻燃剂。将它们掺入聚合物中可以增强材料的耐火性,使其在各种应用中更安全。 对生物基三嗪衍生物的研究正在进行,旨在生产更环保的阻燃剂 .

分析化学

三嗪核心因其反应性和与各种金属形成配合物的能力而被用作分析化学中的试剂。 这使其在样品中金属离子的检测和定量方面非常有用,这对环境监测和质量控制过程至关重要 .

作用机制

Target of Action

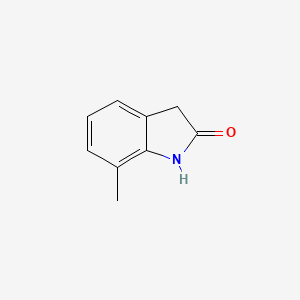

Similar compounds such as indole derivatives have been found to bind with high affinity to multiple receptors , and thiophene derivatives have been known to possess a wide spectrum of biological activity .

Mode of Action

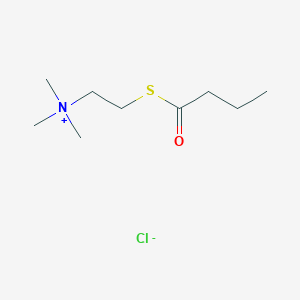

It’s synthesized from the reaction of thiophen-2-carbaldehyde with rhodanine derivatives . The resulting compounds have been used to acylate the biogenic amine tryptamine and its derivatives .

Biochemical Pathways

Similar compounds have been found to inhibit kinases , anthrax protease , HCV NS5B polymerase , tyrosine phosphatase , aldose reductase , and other enzymes . These enzymes are involved in various biochemical pathways, affecting cellular processes such as signal transduction, protein synthesis, and metabolic regulation.

Result of Action

The resulting compounds from the synthesis of 5-(thiophen-2-yl)-1,2,4-triazine-3-thiol have been tested for their antimicrobial and antitumor properties . Compounds with high antimicrobial activity against Staphylococcus aureus and Cryptococcus neoformans have been identified .

未来方向

Triazine derivatives have been gaining attention in various fields of research and industry due to their unique properties and potential applications. They have been used in the design of biologically important organic molecules and have provided a new dimension to the field . Future research could focus on exploring the diverse pharmacological activities of these compounds and developing novel triazine analogs with enhanced activities .

属性

IUPAC Name |

5-thiophen-2-yl-2H-1,2,4-triazine-3-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N3S2/c11-7-9-5(4-8-10-7)6-2-1-3-12-6/h1-4H,(H,9,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMEFBTFURKGPRD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=NC(=S)NN=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5N3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80243539 |

Source

|

| Record name | as-Triazine-3-thiol, 5-(2-thienyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80243539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98273-53-1 |

Source

|

| Record name | as-Triazine-3-thiol, 5-(2-thienyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098273531 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | as-Triazine-3-thiol, 5-(2-thienyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80243539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。